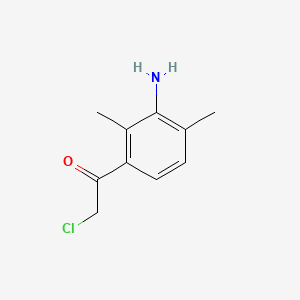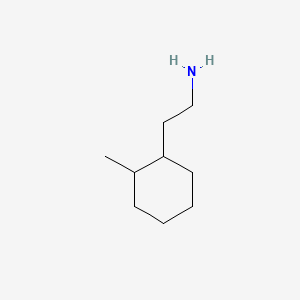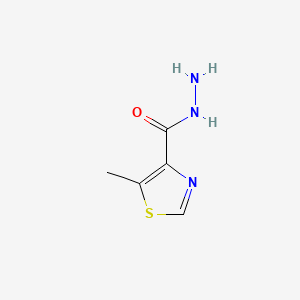
Lithium silicon
描述
Lithium silicon is a compound that has garnered significant attention in recent years, particularly in the field of energy storage. This compound is primarily used in lithium-ion batteries, where it serves as an anode material. The unique properties of this compound, such as its high theoretical capacity and relatively low lithiation voltage, make it an attractive candidate for next-generation high-energy-density batteries .
准备方法
Synthetic Routes and Reaction Conditions: Lithium silicon can be synthesized through various methods, including:
Aluminothermic Reduction: This method involves reducing natural silicate minerals with aluminum.
In-Situ Synthesis: This method involves synthesizing silicon-carbon composite materials directly within the battery.
Industrial Production Methods: Industrial production of this compound typically involves the use of silicon-based anode materials in lithium-ion batteries. Companies like Group14 Technologies have developed commercial manufacturing processes for silicon-carbon composite anode materials, which are used in various applications, including electric vehicles and consumer electronics .
化学反应分析
Types of Reactions: Lithium silicon undergoes several types of chemical reactions, including:
Alloying Reaction: During the lithiation process, lithium ions intercalate into the silicon structure, forming a lithium-silicon alloy.
Oxidation and Reduction: Silicon anodes can undergo oxidation and reduction reactions during the charge and discharge cycles of a lithium-ion battery.
Common Reagents and Conditions:
Protective Coatings: Materials like lithium phosphorus oxynitride (LiPON) are used to form protective layers on silicon particles, enhancing their electrochemical stability.
Major Products Formed:
科学研究应用
Lithium silicon has a wide range of scientific research applications, including:
Energy Storage: this compound is extensively used in lithium-ion batteries due to its high theoretical capacity and low lithiation voltage.
Nanostructure Engineering: Researchers are exploring the use of silicon-carbon composites and multidimensional nanostructures to address challenges like volume expansion and unstable solid electrolyte interfaces.
Biomedical Applications:
作用机制
The mechanism of action of lithium silicon in lithium-ion batteries involves the intercalation and deintercalation of lithium ions into the silicon structure. This process forms a lithium-silicon alloy, which significantly enhances the battery’s capacity. The formation of a stable solid electrolyte interphase (SEI) layer is crucial to prevent electrolyte decomposition and enhance lithium ion transport .
相似化合物的比较
Graphite: The most commonly used anode material in lithium-ion batteries.
Silicon Oxide: Silicon oxide and its derivatives are also used as anode materials.
Uniqueness of Lithium Silicon: this compound stands out due to its exceptionally high theoretical capacity and relatively low lithiation voltage. These properties make it a promising candidate for next-generation high-energy-density batteries, despite challenges related to volume expansion and stability .
属性
IUPAC Name |
lithium;silicon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLDJSZFKQJMKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li.Si, LiSi | |
| Record name | LITHIUM SILICON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
35.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lithium silicon appears as a black lustrous powder or cohesive lump with a sharp irritating odor. An alloy of lithium and silicon. | |
| Record name | LITHIUM SILICON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
68848-64-6 | |
| Record name | LITHIUM SILICON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium alloy, nonbase, Li,Si | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68848-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


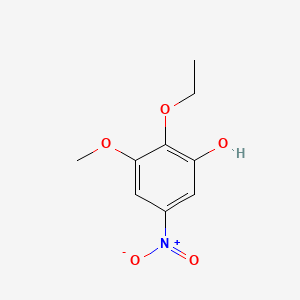


![(4-amino-6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B561370.png)
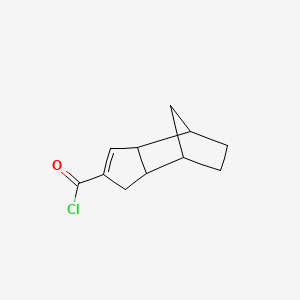

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B561374.png)
![3,7-Bis(2-hydroxyethyl)-5-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)oxy]-4,6-dioxa-3,7-diaza-5-phosphanonane-1,9-diol 5-oxide](/img/structure/B561375.png)

